Bosentan
Übersicht
Beschreibung
Bosentan is an orally active dual endothelin (ET) receptor antagonist, renowned for its capacity to improve exercise capability and survival rates in patients with specific medical conditions. It's primarily synthesized from 5-(2-methoxy-phenyl)-2-(pyrimidin-2-yl)-tetrahydropyr-imidin-4,6-dione, through processes including chlorination, sulfonylation, and etherification, leading to a comprehensive synthesis route that emphasizes environmental friendliness and economic feasibility (Z. Heng, 2012).
Synthesis Analysis
The synthesis of Bosentan has evolved over the years, with various methodologies being developed. One notable method involves starting from guaiacol and dl-diethyl-2-bromomalonate, progressing through seven steps including substitution, cyclization, chlorination, condensation, etherification, deprotection, and saponification, resulting in a final yield of 15.2% (L. Keliang, 2005). Another approach describes a comprehensive update on the synthetic aspects of Bosentan and its derivatives, showcasing the variety in synthesis processes and the aim for high purity and yield in the production of Bosentan (Jigar Panchal et al., 2022).
Molecular Structure Analysis
Bosentan's effectiveness as an endothelin receptor antagonist stems from its complex molecular structure, which enables it to bind competitively to endothelin-1 receptors. This binding capacity is crucial for its role in treating conditions like pulmonary arterial hypertension by antagonizing the effects of endothelin-1, a potent vasoconstrictor.
Chemical Reactions and Properties
Bosentan undergoes various chemical reactions during its synthesis, including chlorination, which eliminates the need for deacid reagents, and sulfonylation, which benefits from phase transfer catalysts to shorten reaction times and improve yields. The etherification reaction, a pivotal step in Bosentan's synthesis, introduces a hydroxyethoxy group efficiently, contributing to the compound's pharmacological properties (Z. Heng, 2012).
Physical Properties Analysis
The physical properties of Bosentan, such as solubility and stability, are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are tailored to ensure that Bosentan remains effective as an oral medication, with considerations made for its bioavailability and interaction with biological membranes.
Chemical Properties Analysis
Bosentan's chemical properties, including its reactivity and interaction with biological targets, underscore its role as a dual endothelin receptor antagonist. Its ability to inhibit endothelin receptors highlights its therapeutic potential in mitigating diseases characterized by elevated endothelin levels. The compound's synthesis and structure-activity relationship contribute to its efficacy and selectivity towards endothelin receptors.
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism in Pulmonary Arterial Hypertension
Bosentan, as an endothelin receptor antagonist, has been extensively researched for its role in treating pulmonary arterial hypertension (PAH). Studies have shown that endothelin-1 (ET-1) is over-expressed in several forms of pulmonary vascular disease and plays a significant role in the development and progression of PAH. Oral endothelin receptor antagonists, like bosentan, have been found to improve exercise capacity, functional status, and pulmonary hemodynamics in PAH patients. They also delay the time to clinical worsening in several randomized placebo-controlled trials. Bosentan, approved in 2001, was the first oral endothelin receptor antagonist and has since established a strong record of safety and efficacy in PAH treatment (Roberts & Preston, 2009).
Pharmacokinetics and Efficacy in Pediatric PAH Patients
Research has also been conducted on the pharmacokinetics, safety, and efficacy of bosentan in pediatric patients with PAH. This study highlights the importance of understanding bosentan's effects in children, given its established efficacy in adult PAH patients (Barst et al., 2003).
Impact on Echocardiographic and Doppler Measures in PAH
Another study investigated the effects of bosentan on echocardiographic and Doppler variables in PAH patients. The results indicated improvements in right ventricular systolic function and left ventricular early diastolic filling, along with a decrease in right ventricular dilation and an increase in left ventricular size in patients with PAH (Galiè et al., 2003).
Enhancing Solubility and Bioavailability
A study aimed at enhancing the solubility and bioavailability of bosentan developed nanocomposites using an amphiphilic graft co‐polymer. This approach was shown to significantly increase the solubility, dissolution, and bioavailability of bosentan, offering a potential improvement in its delivery and therapeutic efficacy (Kendre & Chaudhari, 2017).
Review of Bosentan in PAH Management
A comprehensive review critically appraises the evidence for bosentan's efficacy in various forms of PAH, including idiopathic and familial PAH, and PAH associated with connective tissue disease. This review presents data from pivotal placebo-controlled studies, open-labeled extensions, long-term survival, and quality of life data, offering a holistic view of bosentan's role in PAH management (Gabbay, Fraser, & Mcneil, 2007).
Clinical Pharmacology
The clinical pharmacology of bosentan, including its pharmacokinetics and pharmacodynamics, has been studied to understand its mechanism of action and optimal use in PAH treatment. This research provides insights into how bosentan is metabolized and interacts with other drugs, which is crucial for its safe and effective use (Dingemanse & Giersbergen, 2004).
Safety And Hazards
Zukünftige Richtungen
Recent clinical reports have indicated that the combination of Bosentan and PDE-5 inhibitor can improve the effectiveness of pharmacotherapy of pulmonary arterial hypertension (PAH) . A prospective randomized study has suggested the efficacy of adding metformin to Bosentan for PAH-CHD patients with WHO FC II or III .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRWVVIEPWAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873178 | |
Record name | Bosentan hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bosentan hydrate | |
CAS RN |
157212-55-0 | |
Record name | Bosentan monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosentan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosentan hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.